molecular formula C26H23ClF2N8 B13916309 (R)-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile

(R)-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile

Cat. No.: B13916309
M. Wt: 521.0 g/mol
InChI Key: JZHDHSDHKSYSFI-CQSZACIVSA-N
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Description

This compound is characterized by its intricate structure, which includes multiple functional groups such as chloro, fluoro, methyl, piperazinyl, pyrimidinyl, and naphthyridinyl moieties

Preparation Methods

The synthesis of ®-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile involves several steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route involves the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method allows for the formation of 3-aminopyrroles, which can be further functionalized to obtain the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, which can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert specific functional groups, such as nitro or carbonyl groups, into their corresponding amines or alcohols.

    Substitution: The chloro and fluoro groups in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

®-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties can be explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects . The specific molecular targets and pathways involved depend on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Similar compounds to ®-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile include other naphthyridine derivatives and fluorobenzonitrile compounds. These compounds share some structural similarities but differ in their functional groups and overall structure. . The uniqueness of ®-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H23ClF2N8

Molecular Weight

521.0 g/mol

IUPAC Name

3-[(1R)-1-[[3-chloro-7-fluoro-2-methyl-6-(2-piperazin-1-ylpyrimidin-5-yl)-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile

InChI

InChI=1S/C26H23ClF2N8/c1-14(18-9-16(11-30)3-4-19(18)28)35-25-22(27)15(2)34-21-10-20(29)23(36-24(21)25)17-12-32-26(33-13-17)37-7-5-31-6-8-37/h3-4,9-10,12-14,31H,5-8H2,1-2H3,(H,34,35)/t14-/m1/s1

InChI Key

JZHDHSDHKSYSFI-CQSZACIVSA-N

Isomeric SMILES

CC1=NC2=CC(=C(N=C2C(=C1Cl)N[C@H](C)C3=C(C=CC(=C3)C#N)F)C4=CN=C(N=C4)N5CCNCC5)F

Canonical SMILES

CC1=NC2=CC(=C(N=C2C(=C1Cl)NC(C)C3=C(C=CC(=C3)C#N)F)C4=CN=C(N=C4)N5CCNCC5)F

Origin of Product

United States

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